5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine 5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1174854-63-7
VCID: VC8212512
InChI: InChI=1S/C12H18N6/c1-9-7-10(13)16-18(9)8-12-15-14-11-5-3-2-4-6-17(11)12/h7H,2-6,8H2,1H3,(H2,13,16)
SMILES: CC1=CC(=NN1CC2=NN=C3N2CCCCC3)N
Molecular Formula: C12H18N6
Molecular Weight: 246.31

5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine

CAS No.: 1174854-63-7

Cat. No.: VC8212512

Molecular Formula: C12H18N6

Molecular Weight: 246.31

* For research use only. Not for human or veterinary use.

5-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-3-amine - 1174854-63-7

Specification

CAS No. 1174854-63-7
Molecular Formula C12H18N6
Molecular Weight 246.31
IUPAC Name 5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine
Standard InChI InChI=1S/C12H18N6/c1-9-7-10(13)16-18(9)8-12-15-14-11-5-3-2-4-6-17(11)12/h7H,2-6,8H2,1H3,(H2,13,16)
Standard InChI Key ITNQTOWLQBLQSM-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=NN=C3N2CCCCC3)N
Canonical SMILES CC1=CC(=NN1CC2=NN=C3N2CCCCC3)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-methyl-1-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine, delineates a bicyclic system comprising a seven-membered azepine ring fused to a triazole moiety. The pyrazole ring is substituted at the 1-position by a methyl-linked triazoloazepine group and at the 3-position by an amine . Key structural features include:

PropertyValue
Molecular FormulaC₁₂H₁₈N₆
Molecular Weight246.31 g/mol
SMILESCC1=CC(=NN1CC2=NN=C3N2CCCCC3)N
InChI KeyITNQTOWLQBLQSM-UHFFFAOYSA-N

The azepine ring’s saturation (6,7,8,9-tetrahydro) enhances conformational flexibility, potentially influencing receptor binding kinetics. The triazole and pyrazole rings contribute aromaticity and hydrogen-bonding capacity, critical for molecular interactions.

Comparative Analysis with Structural Analogs

Modifications to the core structure yield derivatives with varied properties:

  • 4-Methyl-1-[3-(triazoloazepin-3-yl)propyl]-1H-pyrazol-3-amine (CAS 1174854-93-3) introduces a propyl spacer, increasing molecular weight to 274.37 g/mol and altering steric demands.

  • 3-Methyl-1-(triazoloazepin-3-ylmethyl)-1H-pyrazol-4-amine (CAS 1177286-61-1) shifts the amine to the pyrazole’s 4-position, potentially modifying electronic distribution .

These analogs highlight the sensitivity of pharmacological profiles to substituent positioning and chain length.

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for the target compound are scarce, convergent strategies from related systems suggest:

  • Azepine Ring Formation: Cyclization of ε-caprolactam derivatives or reductive amination of keto-amines could yield the tetrahydroazepine scaffold.

  • Triazole Fusion: Triazolo[4,3-a]azepines are typically synthesized via cyclocondensation of hydrazines with carbonyl intermediates, followed by dehydrogenation .

  • Pyrazole Coupling: Alkylation of 5-methylpyrazol-3-amine with a triazoloazepinylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) would install the methyl bridge.

A hypothetical route is summarized below:

  • Step 1: Synthesize 6,7,8,9-tetrahydro-5H-[1, triazolo[4,3-a]azepine via cyclization of hydrazine with a cyclic ketone.

  • Step 2: Brominate the triazole at the 3-position using NBS or PBr₃.

  • Step 3: Perform nucleophilic substitution with 5-methyl-1H-pyrazol-3-amine in the presence of a base.

Challenges and Optimization

  • Regioselectivity: Ensuring triazole functionalization at the 3-position requires careful control of reaction conditions .

  • Purification: Polar byproducts from multi-step syntheses may necessitate chromatography or recrystallization.

Physicochemical and Pharmacokinetic Properties

Key Parameters

PropertyValue/Description
LogP (Predicted)1.8–2.3 (Moderate lipophilicity)
Hydrogen Bond Donors3 (Amine, pyrazole NH)
Hydrogen Bond Acceptors6 (Triazole N, pyrazole N)
SolubilityModerate in DMSO, low in H₂O

The balanced lipophilicity suggests adequate membrane permeability, while the amine group may facilitate salt formation for improved aqueous solubility.

Stability Considerations

  • Thermal Stability: Heterocyclic cores generally exhibit stability up to 150–200°C.

  • pH Sensitivity: The amine group may protonate under acidic conditions, altering solubility .

Future Directions and Research Gaps

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Target Identification: High-throughput screening against kinase and CYP panels.

  • ADME Studies: Assess metabolic stability, CYP inhibition, and bioavailability.

  • Toxicology: Acute and chronic toxicity profiling in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator